molecular formula C19H28N2O2 B6975993 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide

4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide

Cat. No.: B6975993
M. Wt: 316.4 g/mol
InChI Key: KDNXGBCWCKTXQO-SJQFFEKCSA-N
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Description

4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide: is a complex organic compound characterized by its intricate molecular structure. This compound features a methoxy group, a cyclopropyl ring with a phenyl substituent, and an azepane ring, which is a seven-membered nitrogen-containing heterocycle. The presence of these functional groups and structural elements makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide typically involves multiple steps, starting with the construction of the cyclopropyl ring and subsequent functionalization One common approach is to begin with a suitable cyclopropylamine derivative, which undergoes alkylation to introduce the phenyl group

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: : The azepane ring can be reduced to form a piperidine derivative.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Electrophilic reagents such as nitric acid (HNO₃) or bromine (Br₂) are typically employed.

Major Products Formed

  • Oxidation: : Formation of 4-hydroxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide.

  • Reduction: : Formation of 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide.

  • Substitution: : Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • 4-methoxy-N-[[(1R,2S)-1-ethyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide

  • 4-methoxy-N-[[(1R,2S)-1-methyl-2-(4-methylphenyl)cyclopropyl]methyl]azepane-1-carboxamide

  • 4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide

These compounds share structural similarities but differ in the substituents on the cyclopropyl ring or the heterocyclic ring, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-methoxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(13-17(19)15-7-4-3-5-8-15)14-20-18(22)21-11-6-9-16(23-2)10-12-21/h3-5,7-8,16-17H,6,9-14H2,1-2H3,(H,20,22)/t16?,17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNXGBCWCKTXQO-SJQFFEKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC=CC=C2)CNC(=O)N3CCCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)CNC(=O)N3CCCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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